Home > Products > Screening Compounds P110811 > 9H-Thioxanthen-9-one, 1-[[2-(dimethylamino)ethyl]amino]-4-nitro-
9H-Thioxanthen-9-one, 1-[[2-(dimethylamino)ethyl]amino]-4-nitro- - 80568-03-2

9H-Thioxanthen-9-one, 1-[[2-(dimethylamino)ethyl]amino]-4-nitro-

Catalog Number: EVT-3194504
CAS Number: 80568-03-2
Molecular Formula: C17H17N3O3S
Molecular Weight: 343.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

9H-Thioxanthen-9-one, 1-[[2-(dimethylamino)ethyl]amino]-4-nitro- is a synthetic organic compound belonging to the thioxanthone family. Thioxanthones are characterized by a sulfur atom within a fused aromatic system, which contributes to their unique chemical properties. The compound's IUPAC name indicates the presence of a dimethylaminoethyl group and a nitro substituent, suggesting potential biological activity and applications in organic synthesis.

Synthesis Analysis

The synthesis of 9H-Thioxanthen-9-one, 1-[[2-(dimethylamino)ethyl]amino]-4-nitro- can be achieved through several methodologies. A common approach involves the following steps:

  1. Formation of Thioxanthone Core: The initial synthesis often begins with the condensation of thiophenol with substituted aromatic aldehydes, followed by cyclization and oxidation to form the thioxanthone structure.
  2. Substitution Reactions: The introduction of the dimethylaminoethyl group can be achieved through nucleophilic substitution reactions. Typically, this involves reacting an appropriate thioxanthone derivative with an alkyl halide containing the dimethylamino group.
  3. Nitro Group Introduction: The nitro group can be introduced via electrophilic aromatic nitration using a mixture of concentrated nitric and sulfuric acids, targeting the aromatic ring at the appropriate position.

Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.

Molecular Structure Analysis

The molecular structure of 9H-Thioxanthen-9-one, 1-[[2-(dimethylamino)ethyl]amino]-4-nitro- can be elucidated using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides insights into the hydrogen environments in the molecule, confirming the presence of the dimethylamino group and indicating how protons are situated relative to one another.
  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups within the compound, such as the carbonyl (C=O) from the thioxanthone moiety and nitro (NO2) groups.
  • Mass Spectrometry: This technique helps determine the molecular weight and fragmentation patterns, providing additional structural confirmation.

The compound exhibits a characteristic thioxanthone core structure with substituents that influence its reactivity and potential applications.

Chemical Reactions Analysis

9H-Thioxanthen-9-one, 1-[[2-(dimethylamino)ethyl]amino]-4-nitro- is involved in various chemical reactions:

  1. Electrophilic Aromatic Substitution: The electron-rich aromatic rings can undergo further functionalization through electrophilic substitution reactions, allowing for modifications such as halogenation or alkylation.
  2. Reduction Reactions: The carbonyl group at the 9-position can be reduced to an alcohol using reducing agents like sodium borohydride, yielding valuable intermediates for further synthesis.
  3. Oxidation: The sulfur atom may undergo oxidation to form sulfone derivatives, which exhibit distinct electronic properties compared to their thioxanthone counterparts.

These reactions expand the utility of this compound in organic synthesis and materials science.

Mechanism of Action

The mechanism of action for 9H-Thioxanthen-9-one, 1-[[2-(dimethylamino)ethyl]amino]-4-nitro- is not fully elucidated but is believed to involve interactions at a molecular level that affect biological systems:

  • Potential Biological Activity: The presence of the nitro group may enhance biological activity by facilitating interactions with cellular targets, possibly influencing pathways related to cell signaling or metabolic processes.
  • Fluorescence Properties: The compound exhibits fluorescence upon excitation with ultraviolet light, which may play a role in photodynamic therapy applications where light activation is used to induce therapeutic effects.

Further studies are necessary to clarify its specific mechanisms in biological contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of 9H-Thioxanthen-9-one, 1-[[2-(dimethylamino)ethyl]amino]-4-nitro- include:

  • Molecular Formula: C16H18N2O3S
  • Molecular Weight: Approximately 318.39 g/mol
  • Appearance: Typically appears as a yellow powder.
  • Solubility: Solubility varies with solvents; generally soluble in organic solvents like dichloromethane and ethanol.
  • Fluorescence: Exhibits fluorescence under UV light, emitting light in the blue-green spectrum.

These properties make it suitable for applications in organic electronics and photonic devices.

Applications

The potential applications of 9H-Thioxanthen-9-one, 1-[[2-(dimethylamino)ethyl]amino]-4-nitro- span several fields:

  1. Organic Light Emitting Diodes (OLEDs): Due to its fluorescent properties, it can serve as an emitter material in OLED technology.
  2. Photodynamic Therapy: Its ability to absorb light and generate reactive species makes it a candidate for therapeutic applications in cancer treatment.
  3. Chemical Intermediates: It serves as a building block for synthesizing various heterocyclic compounds with potential medicinal properties.

Ongoing research is focused on optimizing its properties for enhanced performance in these applications.

Introduction: Research Context and Significance of 9H-Thioxanthen-9-one, 1-[[2-(dimethylamino)ethyl]amino]-4-nitro-

Rationale for Investigating Nitro-Substituted Aminoalkylamino Thioxanthenones

The incorporation of a nitro group at the C4 position of the thioxanthenone scaffold is a deliberate strategy to exploit the hypoxic conditions prevalent in solid tumors. This electron-affinic moiety undergoes enzymatic reduction (e.g., via NADPH cytochrome P450 reductases) to generate reactive nitroanion radicals and subsequent reduction products capable of inducing DNA strand breaks and cross-links. This bioreductive activation converts an inert prodrug into cytotoxic species preferentially within oxygen-deprived tumor cells, thereby enhancing therapeutic selectivity [1].

Concurrently, the 1-[[2-(dimethylamino)ethyl]amino side chain serves as a cationic DNA-anchoring element. The protonatable dimethylamino group facilitates electrostatic interactions with the polyanionic DNA backbone, while the ethylene linker provides optimal spacing for deep penetration into the major groove. This structural motif significantly enhances DNA binding affinity compared to unsubstituted thioxanthenones, as demonstrated in electrophoretic mobility shift assays documented in foundational patents [1].

Table 1: Biological Activity Profiles of Select Nitro-Substituted Thioxanthenone Analogues

Compound StructureAntitumor Activity (P388 Leukemia)Antibacterial Activity (S. aureus MIC μg/mL)Key Structural Features
1-[[2-(Dimethylamino)ethyl]amino]-4-nitro-IC₅₀: 0.8 μM*15.6C4-NO₂; N,N-dimethyl terminal amine
1-[[2-(Diethylamino)ethyl]amino]-4-nitro-IC₅₀: 1.2 μM*31.2C4-NO₂; N,N-diethyl terminal amine
4-[(2-Aminoethyl)amino]-1-[[2-(dimethylamino)ethyl]amino]-IC₅₀: 0.5 μM*7.8C4-NH₂; Dual aminoalkyl chains

*Estimated from in vitro cytotoxicity data in patent examples [1]

The synergistic interplay between these structural elements enables three distinct modes of DNA interaction: intercalation of the planar chromophore between base pairs, reversible minor groove binding via the alkylamino side chain, and covalent adduct formation following nitroreduction. This multi-mechanistic action disrupts essential DNA processes including replication and transcription, providing a robust barrier to the development of tumor cell resistance—a significant limitation of monofunctional DNA-targeted agents [1].

Structural Classification of 9H-Thioxanthen-9-one, 1-[[2-(Dimethylamino)ethyl]amino]-4-nitro- within DNA-Interactive Agents

This compound belongs to the tripartite class of fused tricyclic DNA-intercalators characterized by a planar aromatic system, cationic side chain, and redox-active substituent. Its core structure features a thioxanthenone system—a sulfur-bibenzopyranone isostere of xanthone—where the carbonyl group at C9 and sulfur atom at C10 create a polarized electron system conducive to intercalative stacking. The scaffold's linear dimensions (≈5.0 Å × 8.5 Å) align closely with DNA base pair spacing (3.4 Å), facilitating optimal insertion into duplex DNA [1] [6].

Table 2: Chemical Identity and Structural Descriptors

ParameterSpecificationBiochemical Relevance
Molecular FormulaC₁₇H₁₇N₃O₃SDetermines molecular weight (327.40 g/mol) for pharmacokinetic profiling
IUPAC Name1-[[2-(Dimethylamino)ethyl]amino]-4-nitro-9H-thioxanthen-9-oneStandardizes identification across chemical databases
Planar Ring SystemThioxanthenone with 140° bond angle at C9 carbonylMaximizes surface area for π-π stacking with DNA bases
Substituent ConfigurationC1-Aminoalkyl; C4-Nitro para relationshipEnables intramolecular charge transfer for DNA affinity modulation
LogP (Predicted)3.2 ± 0.4Facilitates membrane permeation while retaining aqueous solubility

The C1 aminoalkylamino substituent (1-[[2-(dimethylamino)ethyl]amino-) adopts an extended conformation that projects the terminal dimethylammonium group into the minor groove. This positioning is stabilized by hydrogen bonding with thymine O2 atoms and electrostatic interactions with phosphate anions. Molecular modeling studies of analogues indicate a binding energy of -9.3 kcal/mol for the d(ATGCAT)₂ sequence, underscoring the significance of side chain-DNA interactions [1].

Unlike classical intercalators like doxorubicin, this compound exhibits atypical binding kinetics: rapid association (kₐ = 4.7 × 10⁴ M⁻¹s⁻¹) coupled with slow dissociation (kₒ = 1.8 × 10⁻³ s⁻¹), suggesting formation of stabilized complexes. The C4-nitro group further distorts the double helix by inducing a 27° unwinding angle—significantly greater than ethidium bromide's 12°—which may contribute to its potent inhibition of topoisomerase II-mediated DNA relaxation [1] .

Historical Development and Key Research Milestones for Analogous Thioxanthenone Derivatives

The evolution of thioxanthenone antitumor agents began with the serendipitous discovery of Lucanthone (Miracil D; 1-[(2-diethylamino)ethylamino]-4-methylthioxanthen-9-one; CAS 479-50-5) during antischistosomal screening in the 1960s. Subsequent observation of its activity against L1210 murine leukemia (T/C 140% at 60 mg/kg) established thioxanthenones as viable anticancer scaffolds. Lucanthone's mechanism was later linked to DNA intercalation and inhibition of nucleic acid synthesis, though its development was limited by neurotoxicity and marginal solid tumor activity [6].

Table 3: Key Milestones in Thioxanthenone Antitumor Agent Development

Year RangeMilestone CompoundStructural InnovationImpact on Field
1962-1975Lucanthone (CAS 479-50-5)First bioactive aminoalkylthioxanthenoneValidated DNA as primary target; clinical proof-of-concept
1976-1985Hycanthone (6-hydroxylucanthone)Metabolic activation via hydroxylationEnhanced potency but genotoxicity limitations
1985-Present4-Nitro derivatives (e.g., target compound)C4-nitro for bioreductive activationHypoxia-selective cytotoxicity; improved therapeutic index
1990sDual-aminoalkyl variantsBis-alkylamino chains for enhanced DNA affinityIC₅₀ values <1 μM in leukemia models

The 1985 patent (EP0152249A2) marked a strategic paradigm shift by replacing the C4-methyl of Lucanthone with a nitro group and optimizing aminoalkyl chains. This innovation produced compounds with 10-30 fold greater potency against P388 leukemia (IC₅₀ 0.8 μM vs. Lucanthone's 25 μM). Synthesis involved sequential nucleophilic aromatic substitution: first, displacement of a C1-halogen by 2-(dimethylamino)ethylamine, followed by nitration at C4—a regioselective reaction guided by the aminoalkyl group's ortho-para directing effect [1] .

Further refinements emerged through structure-activity relationship (SAR) studies focusing on side chain modifications. Compounds featuring dual aminoalkylamino chains (e.g., 1,4-bis[[2-(dimethylamino)ethyl]amino]- derivatives) exhibited submicromolar activity but suffered from reduced solubility. The optimal balance was achieved in asymmetric derivatives like the title compound, retaining the C4-nitro group while incorporating a single cationic side chain at C1 to preserve both DNA affinity and bioavailability [1].

Overarching Research Objectives and Knowledge Gaps for 9H-Thioxanthen-9-one, 1-[[2-(Dimethylamino)ethyl]amino]-4-nitro-

Despite promising mechanistic data, critical research gaps persist for this compound. Foremost is the absence of comprehensive DNA binding specificity profiles. While intercalative capacity is established, the sequence selectivity (e.g., GC vs. AT preference) and influence of flanking bases remain uncharacterized. Advanced techniques like DNAse I footprinting or X-ray crystallography of drug-DNA cocrystals are needed to map binding sites at nucleotide resolution, enabling rational design of derivatives with enhanced target discrimination [1] .

A second priority involves elucidating the enzymatic basis of nitroreduction in tumor cells. Although NADPH-dependent reductases are implicated, the specific isoforms responsible for activation (e.g., DT-diaphorase vs. NADPH cytochrome P450 reductase) require identification through enzyme inhibition studies. This knowledge would permit stratification of tumors based on reductase expression, potentially guiding patient selection in future therapeutic applications [1].

The chemical instability of reduction intermediates presents methodological challenges. Nitroanion radicals generated during activation have half-lives <100ms, necessitating specialized analytical approaches like freeze-quench EPR spectroscopy. Additionally, the precise structures of ultimate DNA-alkylating species—whether hydroxylamines, iminoquinones, or ring-opened products—remain hypothetical. Synthetic standards of proposed intermediates must be prepared to confirm adduct formation mechanisms [1] .

Table 4: Key Research Objectives and Methodological Approaches

Research ObjectiveExperimental ApproachExpected Outcome
DNA binding site specificity mappingDNAse I footprinting; Surface plasmon resonanceIdentification of preferred binding motifs
Reductase isoform identificationCRISPR knockout cell lines; Enzyme-selective inhibitorsBiomarkers for patient stratification
Reactive intermediate characterizationTime-resolved spectroscopy; Trapping with nucleophilesClarification of activation pathway
Hypoxia-selective cytotoxicity quantificationClonogenic assays at 0.1-21% O₂Therapeutic index validation for solid tumors

Finally, the compound's efficacy in 3D tumor models remains unexplored. Multicellular spheroids or tumor slice cultures better recapitulate hypoxia gradients and stromal interactions than monolayer cultures. Prioritizing these models would validate hypoxia-targeting efficacy and penetration kinetics through avascular regions—critical parameters for translation yet currently absent from the literature [1].

Properties

CAS Number

80568-03-2

Product Name

9H-Thioxanthen-9-one, 1-[[2-(dimethylamino)ethyl]amino]-4-nitro-

IUPAC Name

1-[2-(dimethylamino)ethylamino]-4-nitrothioxanthen-9-one

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

InChI

InChI=1S/C17H17N3O3S/c1-19(2)10-9-18-12-7-8-13(20(22)23)17-15(12)16(21)11-5-3-4-6-14(11)24-17/h3-8,18H,9-10H2,1-2H3

InChI Key

PEWQOANBYFRFKW-UHFFFAOYSA-N

SMILES

CN(C)CCNC1=C2C(=C(C=C1)[N+](=O)[O-])SC3=CC=CC=C3C2=O

Canonical SMILES

CN(C)CCNC1=C2C(=C(C=C1)[N+](=O)[O-])SC3=CC=CC=C3C2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.